molecular formula C6H7F5O2 B136343 5,5,6,6,6-Pentafluorohexanoic acid CAS No. 148043-70-3

5,5,6,6,6-Pentafluorohexanoic acid

Cat. No.: B136343
CAS No.: 148043-70-3
M. Wt: 206.11 g/mol
InChI Key: VQNQZVLVFCPHTP-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexanoic acid is a fluorinated carboxylic acid with the molecular formula C₆H₇F₅O₂. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their hydrophobic and lipophobic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized reactors and safety protocols is essential to manage the reactivity of fluorine and prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

5,5,6,6,6-Pentafluorohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohexanoic acid involves its interaction with various molecular targets. Its fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest in both biological and chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6,6,6-Pentafluorohexanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to degradation make it particularly valuable in applications requiring robust performance under extreme conditions .

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNQZVLVFCPHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475885
Record name 5,5,6,6,6-Pentafluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148043-70-3
Record name 5,5,6,6,6-Pentafluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
N#CCCCCC(F)(F)C(F)(F)F
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (350 ml) was slowly added dropwise to 5,5,6,6,6-pentafluorohexanecarbonitrile (108 g, 577.20 mmol) at 0° C., and the resulting mixture was stirred for 3 hours at room temperature. Water (350 ml) was slowly added dropwise to this mixture at 0° C., followed by heating under reflux for 12 hours. After cooling to room temperature, water was added to the reaction mixture, which was then extracted three times with dichloromethane. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 5,5,6,6,6-pentafluorohexanoic acid (95.8 g, Yield 85%).
Quantity
350 mL
Type
reactant
Reaction Step One
Name
5,5,6,6,6-pentafluorohexanecarbonitrile
Quantity
108 g
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0 (± 1) mol
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350 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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